

# Pharmacological Profile of Cinepazide Maleate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cinepazide maleate is a vasoactive pharmaceutical agent primarily utilized in the management of cerebrovascular and cardiovascular disorders. Classified as a piperazine derivative, it functions as a potent vasodilator, enhancing blood flow, particularly in the cerebral and peripheral regions.[1][2] Its therapeutic efficacy, most notably in acute ischemic stroke, is attributed to a multifaceted mechanism of action that extends beyond simple vasodilation to include rheological improvements, metabolic enhancements, and neuroprotection.[1][3] This document provides a comprehensive overview of the pharmacological profile of cinepazide maleate, detailing its mechanism of action, pharmacodynamic effects, clinical efficacy, and safety, supported by data from key preclinical and clinical investigations.

#### **Mechanism of Action**

**Cinepazide** maleate exerts its therapeutic effects through several distinct but synergistic pathways that culminate in improved tissue perfusion and cellular function. The primary mechanisms include weak calcium channel blockade, potentiation of endogenous adenosine, and potential inhibition of phosphodiesterase.[1][3][4]

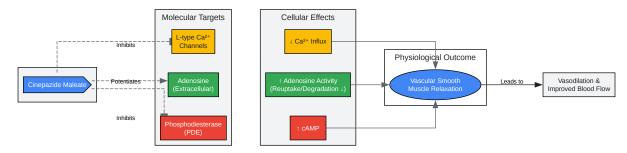
• Calcium Channel Blockade: **Cinepazide** maleate acts as a mild calcium antagonist.[3] It inhibits the transmembrane influx of Ca<sup>2+</sup> into vascular smooth muscle cells, which is a critical step for muscle contraction.[1][3] This reduction in intracellular calcium concentration



leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in vascular resistance.[1]

- Adenosine Potentiation: The drug enhances the effects of endogenous adenosine, a key
  regulator of blood flow and cellular metabolism.[3] It achieves this by retarding the
  degradation of adenosine and inhibiting its reuptake into cells, thereby increasing its
  extracellular concentration and duration of action.[5] This potentiation contributes
  significantly to its vasodilatory and neuroprotective properties.
- Phosphodiesterase (PDE) Inhibition: Evidence suggests that cinepazide maleate may act as
  a phosphodiesterase inhibitor.[4] By inhibiting PDE, it prevents the breakdown of cyclic
  adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. Increased
  cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.[4]
- Other Mechanisms: Beyond these primary actions, cinepazide maleate also exhibits anti-thrombotic properties by inhibiting platelet aggregation, reduces blood viscosity, and possesses antioxidant capabilities that protect tissues from oxidative stress.[1][5] Some studies also suggest it may enhance the production of nitric oxide (NO), a potent vasodilator.
   [1]

Below is a diagram illustrating the convergent signaling pathways of **Cinepazide** Maleate.





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Caption: Key molecular pathways targeted by Cinepazide Maleate leading to vasodilation.

## **Pharmacodynamics**

The multifaceted mechanism of **cinepazide** maleate translates into a range of beneficial pharmacodynamic effects, primarily related to improved hemodynamics and neuroprotection.

- Hemodynamic and Rheological Effects: The principal pharmacodynamic outcome is the dilation of cerebral and peripheral blood vessels, which increases blood flow and improves microcirculation.[3] In preclinical studies, intravertebral administration of cinepazide maleate (1-10 mg/kg) produced a dose-dependent increase in vertebral blood flow in dogs.[2] Clinically, this manifests as augmented blood flow velocities in cerebral arteries of stroke patients.[3] Furthermore, the drug reduces blood viscosity, which enhances blood rheology and further promotes tissue perfusion.[3][5]
- Neuroprotective and Metabolic Effects: Cinepazide maleate demonstrates significant neuroprotective capabilities. It improves the brain's ability to withstand ischemic and hypoxic conditions by enhancing glucose utilization by brain cells and optimizing cellular energy metabolism.[3][6] In clinical settings, treatment has been associated with increased levels of nerve growth factor (NGF) and decreased levels of neuronal injury markers like neuron-specific enolase (NSE) and S100-β.[3] It also reduces the levels of pro-inflammatory factors.
   [3]

**Table 1: Summary of Preclinical Pharmacodynamic** 

**Findings** 

Model System	Dosage/Concentrat ion	Key Finding	Reference
Anesthetized Dogs	1-10 mg/kg (intravertebral)	Dose-related increase in vertebral blood flow.	[2]
Anesthetized Dogs	30 mg/kg (intravenous)	Potentiation of the vasodilator response to adenosine and cAMP.	[2]



### **Pharmacokinetics**

Detailed human pharmacokinetic parameters for **cinepazide** maleate, including its absorption, distribution, metabolism, elimination half-life, and clearance rates, are not extensively documented in the available scientific literature. It is understood that medications affecting liver enzymes can alter its plasma levels, suggesting a role for hepatic metabolism in its clearance. [4]

## **Clinical Efficacy**

The clinical utility of **cinepazide** maleate injection has been most robustly demonstrated in the treatment of acute ischemic stroke (AIS).

A pivotal multicenter, randomized, double-blind, placebo-controlled trial conducted in China provided high-quality evidence of its efficacy.[5][7] In this study, patients treated with **cinepazide** maleate showed a statistically significant improvement in functional recovery at 90 days compared to placebo.[5][7] Specifically, a greater proportion of patients achieved a modified Rankin Scale (mRS) score of ≤2, indicating slight disability at most but the ability to look after their own affairs without assistance.[5][7] A significant improvement was also observed in the Barthel Index, a measure of performance in activities of daily living.[5][7]

Another study investigating **cinepazide** maleate as an adjunct to edaravone (a neuroprotective agent) in AIS patients found that the combination therapy was superior to edaravone alone, resulting in a higher overall treatment efficacy rate and more pronounced improvements in cerebral blood flow and neurological function.[3]

### Table 2: Summary of Key Clinical Trial Efficacy Data



Study <i>l</i> Population	Design	Treatment Groups	Key Efficacy Endpoints (Day 90)	Reference
Ni et al., 2020 / 937 AIS Patients	Multicenter, Randomized, Double-Blind, Placebo- Controlled	1. Cinepazide Maleate 320 mg/day IV for 14 days2. Placebo IV for 14 days	mRS Score $\leq$ 2:- Cinepazide Group: 60.9%- Placebo Group: 50.1%(p = 0.0004)Barthel Index $\geq$ 95:- Cinepazide Group: 53.4%- Placebo Group: 46.7%(p = 0.0230)	[5][7][8]
Retrospective Study / 100 AIS Patients	Retrospective, Comparative	1. Cinepazide Maleate + Edaravone for 14 days2. Edaravone only for 14 days	Overall Treatment Efficacy Rate:- Combination Group: 94.0%- Control Group: 74.0%(p < 0.05)	[3]

## **Safety and Tolerability**

The injectable formulation of **cinepazide** maleate is generally considered safe and well-tolerated.[5] An older oral tablet form was withdrawn in some European countries in the 1990s due to an associated risk of agranulocytosis. However, large-scale clinical trials and post-market surveillance of the injectable form in China have not reported this adverse event.[5]

In the large placebo-controlled trial, the overall incidence of adverse events (AEs) was similar between the **cinepazide** and placebo groups.[5]

## Table 3: Adverse Events (Incidence ≥5%) in the Pivotal AIS Trial



Adverse Event	Cinepazide Maleate Group (n=643)	Placebo Group (n=647)		
Constipation	26.0%	26.5%		
Hypokalemia	6.1%	10.5%		
Hypoproteinemia	5.4%	6.2%		
Headache	6.2%	7.1%		
Data from Ni et al., 2020[5]				

## **Experimental Protocols**

# Protocol: Multicenter RCT in Acute Ischemic Stroke (Ni et al., 2020)

- Objective: To evaluate the efficacy and safety of cinepazide maleate injection in patients with AIS.
- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial conducted across 72 centers in China.[5]
- Patient Population: Patients aged 18-80 with acute ischemic stroke (onset within 48 hours)
   and a National Institutes of Health Stroke Scale (NIHSS) score of 5–25.[5]
- Inclusion/Exclusion Criteria: Key exclusion criteria included intracerebral hemorrhage, poorly controlled hypertension, high risk of cardiac embolism, and bleeding tendencies.[5]
- Treatment Regimen:
  - Experimental Group: Continuous intravenous infusion of 320 mg of cinepazide maleate in 500 mL of saline at a rate of 100 mL/hour, administered once daily for 14 consecutive days.[5][9]
  - Control Group: Placebo (500 mL saline) administered under the same conditions.[5]

### Foundational & Exploratory

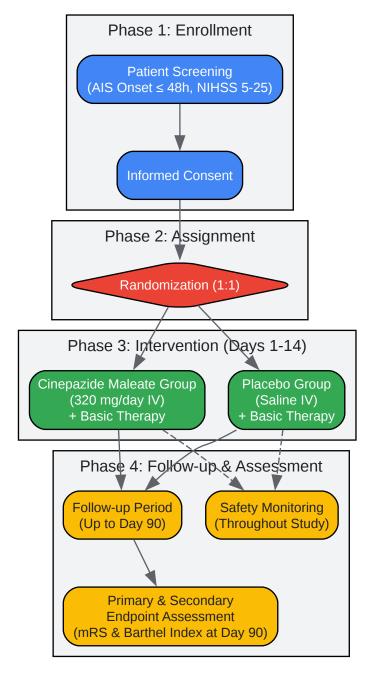




- Standard Care: All patients in both groups also received a basic therapy of citicoline sodium (0.5 g) via intravenous infusion once daily for 10 days.[5][9]
- Efficacy Endpoints:
  - Primary: The proportion of patients with a modified Rankin Scale (mRS) score of ≤2 on day 90.[5][8]
  - Secondary: The proportion of patients with a Barthel Index of ≥95 on day 90.[5][8]
- Safety Evaluation: Monitoring of all adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.[5]

The workflow for this clinical trial is outlined in the diagram below.





Workflow of the Multicenter RCT for Cinepazide Maleate in AIS

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Caption: High-level overview of the clinical trial protocol for **Cinepazide** in AIS.

#### Conclusion

**Cinepazide** maleate is a vasodilator with a complex and advantageous pharmacological profile for the treatment of cerebrovascular diseases, particularly acute ischemic stroke. Its



mechanisms of action, including calcium channel blockade and adenosine potentiation, lead to significant improvements in cerebral blood flow, neurological function, and activities of daily living.[3][5] Supported by robust data from large, well-controlled clinical trials, the injectable formulation of **cinepazide** maleate has demonstrated both substantial efficacy and a favorable safety profile, positioning it as a valuable therapeutic option in the management of ischemic stroke.[5][6]

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